molecular formula C12H29N3 B15180003 N-(2-Aminoethyl)-N-octylethylenediamine CAS No. 93839-35-1

N-(2-Aminoethyl)-N-octylethylenediamine

Cat. No.: B15180003
CAS No.: 93839-35-1
M. Wt: 215.38 g/mol
InChI Key: NAPBLZKQMLMWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-N-octylethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of an octyl group attached to the nitrogen atom of the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-octylethylenediamine typically involves the reaction of ethylenediamine with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of the octyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-octylethylenediamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N-octylethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-N-octylethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its amino groups. In biological systems, it can interact with enzymes and other proteins, potentially affecting their activity and function. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

N-(2-Aminoethyl)-N-octylethylenediamine can be compared with other ethylenediamine derivatives, such as:

    N-(2-Aminoethyl)-N-methylethylenediamine: Similar structure but with a methyl group instead of an octyl group.

    N-(2-Aminoethyl)-N-ethylethylenediamine: Similar structure but with an ethyl group instead of an octyl group.

    N-(2-Aminoethyl)-N-propylethylenediamine: Similar structure but with a propyl group instead of an octyl group.

The uniqueness of this compound lies in the presence of the long octyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

93839-35-1

Molecular Formula

C12H29N3

Molecular Weight

215.38 g/mol

IUPAC Name

N'-(2-aminoethyl)-N'-octylethane-1,2-diamine

InChI

InChI=1S/C12H29N3/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14/h2-14H2,1H3

InChI Key

NAPBLZKQMLMWHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCN)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.